REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:31]=[CH:30][CH:29]=[CH:28][C:3]=1[CH:4]=[C:5]([C:11]([CH2:13][O:14][CH2:15][CH2:16][N:17]1[C:21](=[O:22])[C:20]2=[CH:23][CH:24]=[CH:25][CH:26]=[C:19]2[C:18]1=[O:27])=O)[C:6]([O:8][CH2:9][CH3:10])=[O:7].[CH3:32][O:33][C:34](=[O:39])/[CH:35]=[C:36](\[NH2:38])/[CH3:37]>CC(O)C>[Cl:1][C:2]1[CH:31]=[CH:30][CH:29]=[CH:28][C:3]=1[CH:4]1[C:35]([C:34]([O:33][CH3:32])=[O:39])=[C:36]([CH3:37])[NH:38][C:11]([CH2:13][O:14][CH2:15][CH2:16][N:17]2[C:21](=[O:22])[C:20]3[C:19](=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:18]2=[O:27])=[C:5]1[C:6]([O:8][CH2:9][CH3:10])=[O:7]
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Name
|
|
Quantity
|
350 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=C(C(=O)OCC)C(=O)COCCN2C(C=3C(C2=O)=CC=CC3)=O)C=CC=C1
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Name
|
|
Quantity
|
540 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC(\C=C(\C)/N)=O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
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Type
|
CUSTOM
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Details
|
stirred at the same temperature for 20 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the mixture was heated at the same temperature for 16 hours
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Duration
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16 h
|
Type
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CUSTOM
|
Details
|
The mixture was evaporated to dryness
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Type
|
DISSOLUTION
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Details
|
The residue was dissolved in 540 ml of glacial acetic acid at 80° C
|
Type
|
FILTRATION
|
Details
|
The formed solid was filtered off
|
Type
|
WASH
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Details
|
washed with 280 ml of glacial acetic acid
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Type
|
STIRRING
|
Details
|
agitated for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with 75 ml of methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1)C1C(=C(NC(=C1C(=O)OC)C)COCCN1C(C2=CC=CC=C2C1=O)=O)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |